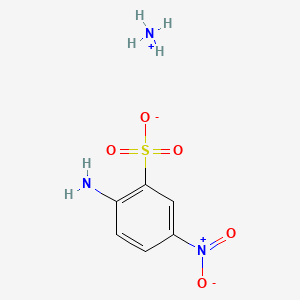
4-(2-溴乙基)-1,2-二氟苯
概览
描述
4-(2-Bromoethyl)-1,2-difluorobenzene is a halogenated aromatic compound that contains a benzene ring substituted with bromoethyl and difluoro groups. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, 1-bromo-2,4-difluorobenzene can be synthesized from m-phenylene diamine by the Schiemann reaction followed by bromination, yielding a product with high purity and a total yield of 40% . Similarly, 1,2-dibromobenzenes, which are structurally related to 4-(2-Bromoethyl)-1,2-difluorobenzene, can be synthesized through regioselective bromination and halogen/metal permutations . These methods provide valuable insights into the potential synthetic routes for 4-(2-Bromoethyl)-1,2-difluorobenzene.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized by the presence of halogen bonding and other non-covalent interactions. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant in the chloro and bromo derivatives, while I...I interactions are significant in the iodo derivative . These interactions can influence the packing and stability of the crystal structure, which may also be relevant for the molecular structure analysis of 4-(2-Bromoethyl)-1,2-difluorobenzene.
Chemical Reactions Analysis
Halogenated benzene derivatives are versatile intermediates in organic chemistry. For instance, 4-fluorobromobenzene and 4-fluoroiodobenzene can be used as precursors for organometallic nucleophilic reagents . The reactivity of such compounds is influenced by the leaving ability of substituent groups, which can be optimized for high radiochemical yields. This suggests that 4-(2-Bromoethyl)-1,2-difluorobenzene could also participate in various nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are closely related to their molecular structure. For example, the steric hindrance in 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene affects its spectroscopic properties and redox behavior . Additionally, the crystal structure of 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile reveals intermolecular interactions such as aryl–perfluoroaryl stacking and C—H⋯F contacts, which contribute to the material's properties . These findings can be extrapolated to predict the properties of 4-(2-Bromoethyl)-1,2-difluorobenzene, such as its solubility, melting point, and potential for forming crystalline structures.
科研应用
合成和有机转化
4-(2-溴乙基)-1,2-二氟苯及相关化合物在各种有机转化中具有重要价值。例如,诸如1,2-二溴苯等衍生物对基于苯亚炔中间体形成的反应至关重要。这些衍生物是通过诸如区域选择性溴化、邻位金属化和卤素/金属置换等序列获得的,这些序列在有机合成策略中具有重要意义 (Diemer, Leroux, & Colobert, 2011)。
催化和取代反应
该化合物还在催化方面发挥作用,如在涉及芳香氟化物与二硫化物取代的研究中所示。例如,RhH(PPh3)4存在作为催化剂促进芳香氟化物与有机二硫化物的反应,表明该化合物在促进特定类型的化学反应中的实用性 (Arisawa et al., 2008)。
振动光谱和结构分析
在振动光谱领域,如1-溴-2,4-二氟苯等化合物已被用于进行正常坐标分析,有助于对各种分子的振动赋值。这些分析有助于理解分子结构和行为 (Reddy & Rao, 1994)。
电化学研究
电化学研究已利用卤代苯,包括1-溴-4-氟苯,来理解阴极去卤-脱氟反应等机制。这些研究在电化学合成过程的发展和电解质中反应机制的理解等领域至关重要 (Horio et al., 1996)。
有机金属化学
包括1,2-二氟苯在内的部分氟代苯正在越来越多地被认识到在有机金属化学中的作用。它们在过渡金属催化中作为溶剂或配体,展示了它们在促进和影响金属介导反应中的多功能性 (Pike, Crimmin, & Chaplin, 2017)。
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It also includes determining appropriate handling and disposal procedures.
未来方向
This involves identifying areas of further research, such as potential applications of the compound, ways to improve its synthesis, or new reactions it could undergo.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-studied compound, some of this information may not be available. In such cases, computational chemistry methods can sometimes be used to predict some of these properties.
I hope this helps! If you have any other questions, feel free to ask.
性质
IUPAC Name |
4-(2-bromoethyl)-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKJCCCKEWTUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567056 | |
| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-1,2-difluorobenzene | |
CAS RN |
175018-77-6 | |
| Record name | 4-(2-Bromoethyl)-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-1,2-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


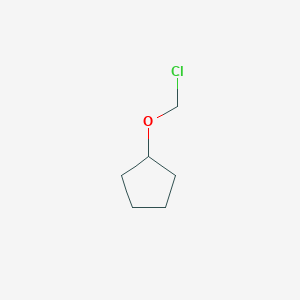
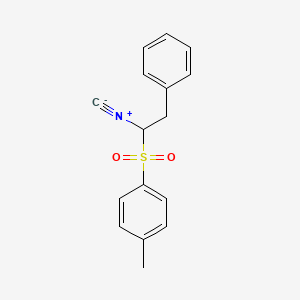
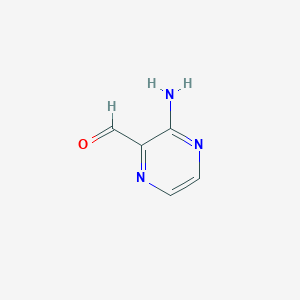
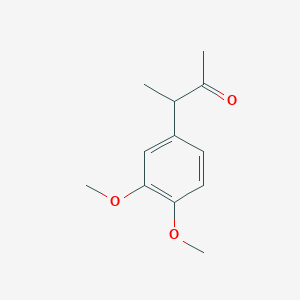
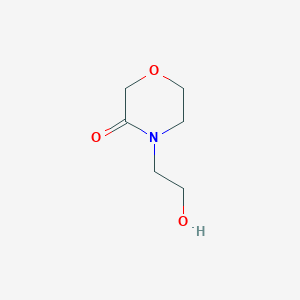
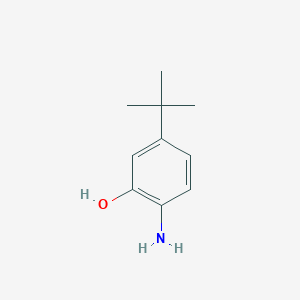
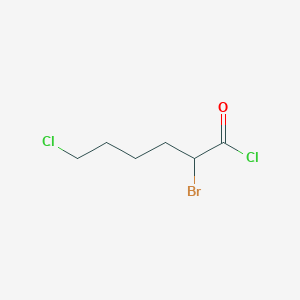
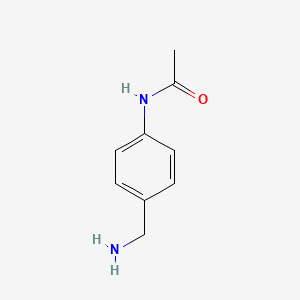
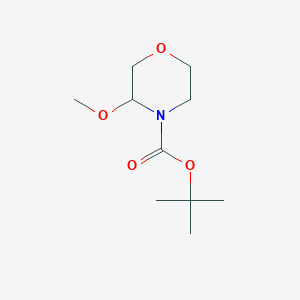
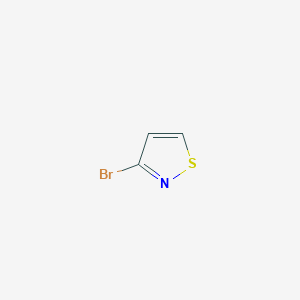
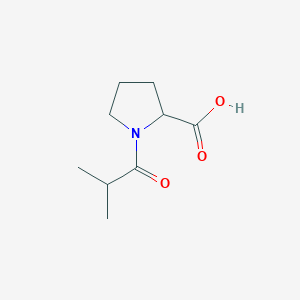
![1H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B1283500.png)
![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)
